1,3-Dichloro-5-iodo-2-nitrobenzene

Übersicht

Beschreibung

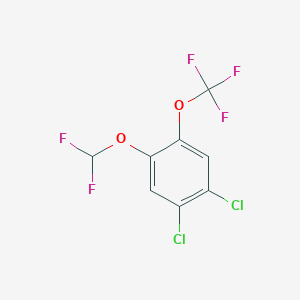

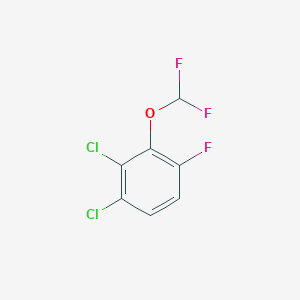

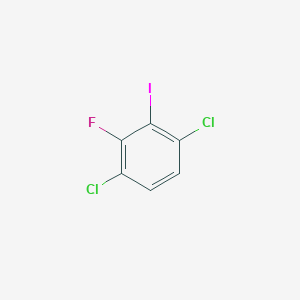

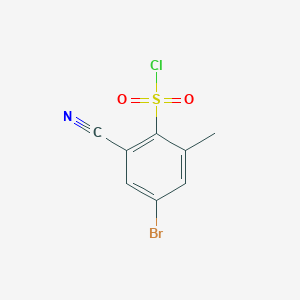

1,3-Dichloro-5-iodo-2-nitrobenzene is an organic compound with the molecular formula C6H2Cl2INO2 . It appears as a light orange to yellow to green powder or crystal . It is also known by the synonym 3,5-Dichloro-4-iodonitrobenzene .

Molecular Structure Analysis

The molecular weight of 1,3-Dichloro-5-iodo-2-nitrobenzene is 317.89 . Unfortunately, the specific details about the molecular structure are not available in the retrieved resources.Physical And Chemical Properties Analysis

1,3-Dichloro-5-iodo-2-nitrobenzene is a solid at 20 degrees Celsius . It has a melting point range of 152.0 to 154.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Structural Analysis

1,3-Dichloro-5-iodo-2-nitrobenzene, a derivative of nitrobenzene, has been studied for its molecular interactions and structural properties. Research by (Bosch, Bowling, & Speetzen, 2022) highlights the impact of the size of halogen atoms on the nonbonded close contacts observed between molecules. These insights are crucial for understanding the cohesive attractions in molecular structures and for applications in material science.

Electron Attachment and Dissociation

The behavior of nitrobenzene derivatives, including 1,3-dichloro-5-iodo-2-nitrobenzene, under electron transmission and dissociative electron attachment spectroscopy has been examined by (Asfandiarov et al., 2007). This research contributes to our understanding of the molecular negative ion states, which is important for the development of applications in areas like semiconductor technology and materials processing.

Solubility in Organic Solvents

Research on the solubility of similar dichloronitrobenzenes in various organic solvents has been conducted by (Brumfield et al., 2015). These findings are relevant for applications in chemical engineering and pharmaceutical manufacturing, where solubility characteristics are critical for process optimization.

Electrophilic Aromatic Substitution

The process of electrophilic aromatic substitution involving 1,3-dichloro-5-iodo-2-nitrobenzene has been explored by (Melhuish, Moodie, Payne, & Schofield, 1988). This research is vital for synthetic chemistry, particularly in the production of various organic compounds and intermediates used in industrial chemistry.

Fungitoxicity

Studies on the fungitoxic properties of derivatives like 1,3-dichloro-5-nitrobenzene, which is structurally related to 1,3-dichloro-5-iodo-2-nitrobenzene, have shown significant activity against various fungal species. This research by (Gershon, McNeil, Parmegiani, & Godfrey, 1971) suggests potential applications in agricultural fungicides and antifungal treatments.

Crystal Packing and Intermolecular Interactions

The crystal packing and secondary interactions in related compounds have been studied by (Merz, 2003). Such insights are essential for the development of new materials with specific structural and optical properties.

Safety and Hazards

1,3-Dichloro-5-iodo-2-nitrobenzene is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and calling a poison center or doctor if swallowed . It should be disposed of in an approved waste disposal plant .

Eigenschaften

IUPAC Name |

1,3-dichloro-5-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2INO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPCMOALGYULPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-5-iodo-2-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)

![2-[4-Bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410421.png)